molecular formula C15H20N4O3S B12406927 L-Biotin-NH-5MP

L-Biotin-NH-5MP

Cat. No.: B12406927
M. Wt: 336.4 g/mol
InChI Key: XLCGXNGWHLEBOF-JTNHKYCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Biotin-NH-5MP is a biotin-conjugated 5-Methylene pyrrolone. This compound is a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. It is commonly employed in protein bioconjugation due to its specificity and reversibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Biotin-NH-5MP involves the conjugation of biotin with 5-Methylene pyrrolone. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .

Chemical Reactions Analysis

Mechanism of Action

L-Biotin-NH-5MP exerts its effects through a thiol-specific bioconjugation mechanism. The compound targets cysteine residues in proteins, forming a covalent bond through a Michael addition reaction. This process is reversible, allowing for the removal of the biotin label under specific conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its reversible bioconjugation capability, which allows for the temporary modification of proteins. This feature is particularly useful in studies requiring the removal of the biotin label after the initial modification .

Properties

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylidene-5-oxopyrrol-1-yl)pentanamide

InChI

InChI=1S/C15H20N4O3S/c1-9-6-7-13(21)19(9)18-12(20)5-3-2-4-11-14-10(8-23-11)16-15(22)17-14/h6-7,10-11,14H,1-5,8H2,(H,18,20)(H2,16,17,22)/t10-,11-,14-/m1/s1

InChI Key

XLCGXNGWHLEBOF-JTNHKYCSSA-N

Isomeric SMILES

C=C1C=CC(=O)N1NC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3

Canonical SMILES

C=C1C=CC(=O)N1NC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.